4-(1H-benzimidazol-1-ylmethyl)benzoic acid

Vue d'ensemble

Description

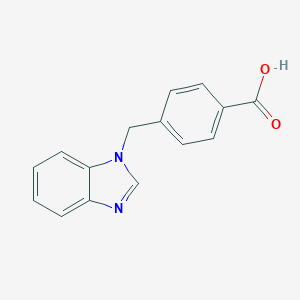

4-(1H-Benzimidazol-1-ylmethyl)benzoic acid is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a benzimidazole ring attached to a benzoic acid moiety through a methylene bridge, which contributes to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid typically involves the reaction of benzimidazole with a suitable benzyl halide derivative under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through the nucleophilic substitution of the halide by the benzimidazole, followed by acidification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Coordination Reactions with Metal Ions

The compound’s carboxylic acid and benzimidazole groups enable it to act as a multidentate ligand, forming coordination polymers with transition metals. Key findings include:

Mechanistic Insight :

-

The carboxylic acid group deprotonates under basic conditions, coordinating to metal centers via oxygen atoms.

-

The benzimidazole nitrogen participates in coordination, creating stable metal-organic frameworks (MOFs) or polymers .

Acid-Base Reactions

The carboxylic acid moiety undergoes typical acid-base reactions:

-

Deprotonation : In alkaline media (e.g., KOH/DMF), the –COOH group converts to –COO⁻, facilitating metal coordination .

-

Esterification : While not explicitly documented for this compound, analogous benzoic acids react with alcohols under acidic conditions to form esters.

Substitution Reactions on the Benzimidazole Ring

Electrophilic substitution reactions are feasible due to the aromatic benzimidazole system:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted derivatives | Position selectivity depends on directing groups |

| Halogenation | Cl₂/Br₂, FeCl₃ catalyst | Halo-benzimidazole analogs | Para-substitution favored on benzene ring |

Supporting Evidence :

Functional Group Transformations

The carboxylic acid group can undergo reduction or oxidation, though direct experimental data for this compound is limited:

-

Reduction : Potential use of LiAlH₄ to reduce –COOH to –CH₂OH (benzyl alcohol derivative).

-

Oxidation : Strong oxidizers (e.g., KMnO₄) may decarboxylate the acid to form CO₂ and a benzimidazole derivative.

Supramolecular Interactions

Non-covalent interactions drive crystal packing and polymer formation:

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Complex Molecules

The compound serves as a crucial building block in organic synthesis, particularly in the creation of more complex molecules and coordination polymers. Its structure allows for various chemical modifications, making it valuable in synthetic chemistry .

Reactions and Transformations

4-(1H-benzimidazol-1-ylmethyl)benzoic acid can undergo several chemical reactions, including:

- Oxidation : Using agents like potassium permanganate (KMnO4) to yield benzoic acid derivatives.

- Reduction : With lithium aluminum hydride (LiAlH4), converting carboxylic acid groups to alcohols.

- Substitution : Electrophilic substitution reactions can modify the benzimidazole ring .

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that certain benzimidazole derivatives possess cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.006 to 0.63 μM against cells such as HeLa and A549 .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Compound A | HeLa | 0.096 |

| Compound B | A549 | 0.63 |

| Compound C | MDA-MB-435S | 0.039 |

Mechanism of Action

The mechanism involves the interaction of the benzimidazole ring with specific enzymes and receptors, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways . This property is being explored for therapeutic applications in treating various diseases.

Medicinal Applications

Therapeutic Potential

Ongoing research aims to explore the therapeutic potential of this compound due to its ability to interact with biological targets. Its derivatives are being evaluated for their efficacy against diseases such as tuberculosis and leishmaniasis, showing promising results in preliminary studies .

Case Study: Antileishmanial Activity

In a study by Nieto-Meneses et al., N-benzyl-1H-benzimidazol-2-amines were synthesized and evaluated for antileishmanial activity. Compounds exhibited significant effects against Leishmania species, with IC50 values demonstrating enhanced potency compared to standard treatments .

Industrial Applications

Material Development

The compound is also utilized in the development of new materials and as a precursor for synthesizing functionalized benzimidazole derivatives. Its unique properties make it suitable for applications in polymers and dyes .

Mécanisme D'action

The mechanism of action of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1H-Benzimidazol-1-ylmethyl)benzoic acid

- 4-(2-Phenyl-1H-benzimidazol-1-yl)methyl benzoic acid

- 4-(1H-Benzimidazol-1-ylmethyl)benzoic acid methyl ester

Uniqueness

This compound is unique due to its specific structural features, such as the methylene bridge connecting the benzimidazole ring to the benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

4-(1H-benzimidazol-1-ylmethyl)benzoic acid, also known by its chemical structure C15H12N2O2, has garnered attention in recent years for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

- Molecular Formula : C15H12N2O2

- Molecular Weight : 252.26 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve the inhibition of bacterial DNA replication processes, similar to other benzimidazole derivatives.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using various assays such as DPPH and ABTS. Results indicate that it possesses a notable ability to scavenge free radicals.

| Assay Type | Scavenging Activity (%) at 100 µg/mL |

|---|---|

| DPPH | 78.5 ± 0.15 |

| ABTS | 72.3 ± 0.20 |

The antioxidant mechanisms have been attributed to hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET), which enhance its capacity to neutralize reactive oxygen species.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

-

Anticancer Activity

A study involving human cancer cell lines demonstrated that the compound exhibited cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 value was reported at 15 µg/mL, indicating significant potential as an anticancer agent.Cell Line IC50 (µg/mL) MCF-7 15 HeLa 20 -

Effect on Leukocyte System

Another research investigation assessed the effects of this compound on the leukocyte system in rats. It was found to modulate leukocyte counts positively, suggesting an immunomodulatory effect.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with a bioavailability rate of approximately 65%. Its half-life is estimated at around 4 hours, indicating a moderate duration of action.

Propriétés

IUPAC Name |

4-(benzimidazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIANJXCGMBICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370726 | |

| Record name | 4-(1H-benzimidazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139742-50-0 | |

| Record name | 4-(1H-benzimidazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.